4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine

Catalog No.
S864971
CAS No.
1237588-12-3
M.F
C30H42NOP
M. Wt
463.646
Availability
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4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholin...

CAS Number

1237588-12-3

Product Name

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine

IUPAC Name

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane

Molecular Formula

C30H42NOP

Molecular Weight

463.646

InChI

InChI=1S/C30H42NOP/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30/h1-4,21-26H,5-20H2

InChI Key

CCBRRSUORFMQCZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7

Synonyms

4-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]morpholine; Bis(adamant-1-yl)(2-morpholinophenyl)phosphine;

Faciliating Diverse Coupling Reactions

One of the key strengths of MorDalphos Pd G3 is its versatility. Studies have shown its effectiveness in numerous coupling reactions, including:

  • Buchwald-Hartwig cross-coupling [1]
  • Suzuki-Miyaura coupling [1]
  • Stille coupling [1]
  • Sonogashira coupling [1]
  • Negishi coupling [1]
  • Hiyama coupling [1]
  • Heck reactions [1]

This extensive list highlights MorDalphos' ability to form new carbon-carbon bonds between various organic fragments, a crucial step in constructing complex molecules.

Source

[1] MorDalphos Pd G3: The Ultimate Catalyst for Coupling Reactions PDF:

MorDalphos, also known as N-[2-(Di-1-adamantylphosphino)phenyl]morpholine, is a P,N-based ligand used in organic synthesis []. It was developed by the Stradiotto group and plays a significant role in various cross-coupling reactions, particularly in palladium-catalyzed processes [].


Molecular Structure Analysis

The key feature of MorDalphos' structure is the combination of a bulky adamantyl group (tricyclic cage structure) and a morpholine ring (five-membered heterocycle with a nitrogen atom) attached to a central aromatic unit containing a phosphine group []. This structure offers several advantages:

  • Electronically rich: The morpholine ring donates electrons to the central aromatic unit, making the phosphine more nucleophilic and reactive [].
  • Sterically hindered: The bulky adamantyl groups provide steric hindrance around the phosphine, which can influence reaction selectivity and control product formation [].
  • Chelating ability: The morpholine nitrogen can potentially chelate with the metal center in a catalyst complex, further influencing reactivity [].

Chemical Reactions Analysis

MorDalphos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. Here are some notable examples:

  • Buchwald-Hartwig Amination: MorDalphos facilitates the coupling of ammonia or hydrazines with aryl chlorides to form C-N bonds []. This reaction is particularly useful for synthesizing aromatic amines.
Pd(0) + 2 MorDalphos + 2 ArCl + 2 NH3 -> Pd(II) + 2 MorDalphos + 2 ArNH2 + 2 HCl (1)
  • Alkyne Hydroamination

    MorDalphos enables the reaction of internal alkynes with dialkylamines to form E-configured enamines (alkenes with an amine group) in a gold-catalyzed process [].

  • Monoarylation of Ketones

    MorDalphos allows for the selective arylation of ketones at the alpha position using various aryl halides (chlorides, bromides, iodides) under palladium catalysis [].


Physical And Chemical Properties Analysis

  • CAS Number: 1237588-12-3 []
  • Molecular Formula: C30H42NOP []
  • Molecular Weight: 463.6 g/mol []
  • Melting Point: 219-224 °C []
  • Storage Temperature: 2-8 °C []
  • Solubility: Soluble in common organic solvents []

MorDalphos functions as a ligand in a catalyst complex. It binds to the metal center (often palladium) through the phosphine group. The steric and electronic properties of MorDalphos influence the reactivity of the catalyst complex by:

  • Modulating the electron density at the metal center, affecting its ability to activate reactants.
  • Controlling the steric environment around the metal center, influencing the approach of reaction partners and product formation.

XLogP3

6.6

Dates

Modify: 2023-08-15

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